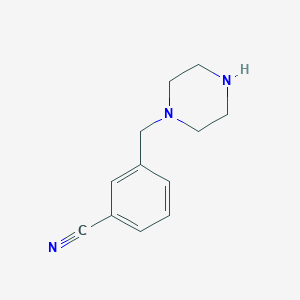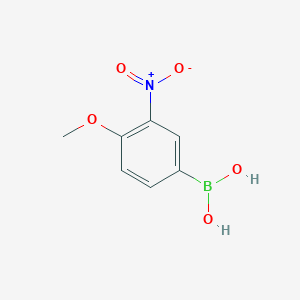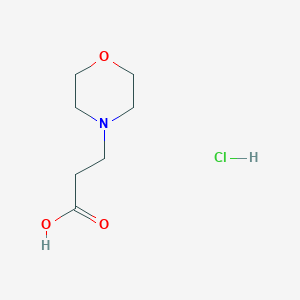
2,4,6-Tribromo-3,5-difluoropiridina
Descripción general
Descripción
2,4,6-Tribromo-3,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5Br3F2N. This compound is characterized by the presence of three bromine atoms and two fluorine atoms attached to the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-3,5-difluoropyridine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-3,5-difluoropyridine typically involves halogenation reactions of pyridine derivatives. One common method is the direct bromination and fluorination of pyridine using bromine (Br2) and fluorine (F2) gases under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation techniques. The process involves the use of specialized reactors and equipment to handle the reactive halogen gases safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tribromo-3,5-difluoropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as ammonia (NH3) or alkyl halides replace the halogen atoms on the pyridine ring.
Major Products Formed:
Oxidation: The oxidation of 2,4,6-Tribromo-3,5-difluoropyridine can yield various oxidized pyridine derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can produce partially or fully reduced pyridine derivatives.
Substitution: Substitution reactions can lead to the formation of aminopyridines, alkylated pyridines, and other substituted pyridine derivatives.
Mecanismo De Acción
The mechanism by which 2,4,6-Tribromo-3,5-difluoropyridine exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's halogen atoms and fluorine atoms play a crucial role in its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
2,4,6-Tribromopyridine
3,5-Difluoropyridine
2,6-Dibromopyridine
3,5-Dibromopyridine
Propiedades
IUPAC Name |
2,4,6-tribromo-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOSYZICRXPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Br3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381086 | |
| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30841-93-1 | |
| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30841-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-tribromo-3,5-difluoropyridine a valuable building block in organic synthesis?
A1: 2,4,6-Tribromo-3,5-difluoropyridine serves as a versatile precursor for synthesizing diversely substituted fluorinated pyridines. Its reactivity stems from the presence of both bromine and fluorine atoms, which exhibit distinct reactivity profiles. This allows for regioselective functionalization, enabling the introduction of various substituents at specific positions on the pyridine ring. [, , , ]
Q2: How does the reactivity of fluorine and bromine atoms in 2,4,6-tribromo-3,5-difluoropyridine differ in nucleophilic substitution reactions?
A2: Research indicates that the fluorine atoms in 2,4,6-tribromo-3,5-difluoropyridine are preferentially substituted by hard nucleophiles, such as sodium methoxide. [] In contrast, soft nucleophiles, such as sodium thiophenoxide, preferentially displace the bromine atoms. [] This selectivity arises from the difference in electronegativity and bond strength between carbon-fluorine and carbon-bromine bonds.
Q3: Can you provide examples of palladium-catalyzed coupling reactions involving 2,4,6-tribromo-3,5-difluoropyridine?
A3: 2,4,6-Tribromo-3,5-difluoropyridine readily undergoes palladium-catalyzed Sonogashira reactions with a variety of phenylacetylene derivatives. These reactions preferentially occur at the 2- and 6-positions, leading to the formation of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. [] Additionally, Suzuki cross-coupling reactions with aromatic boronic acid derivatives produce 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives or the corresponding triaryl systems, depending on the reaction conditions. []
Q4: What is significant about the lithium-halogen exchange reaction of 2,4,6-tribromo-3,5-difluoropyridine?
A4: Treatment of 2,4,6-tribromo-3,5-difluoropyridine with butyl lithium results in a lithium-bromine exchange exclusively at the 4-position. [] The resulting 4-lithio pyridine derivative exhibits remarkable stability and can be trapped with various electrophiles, including trimethylsilyl chloride and acid chlorides, further expanding the synthetic possibilities from this precursor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)






